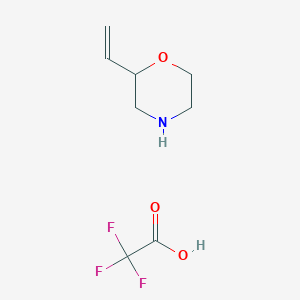

2-Ethenylmorpholine;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

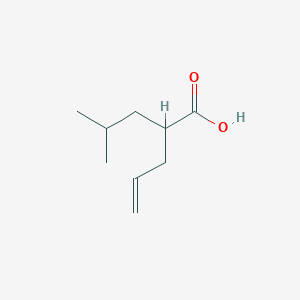

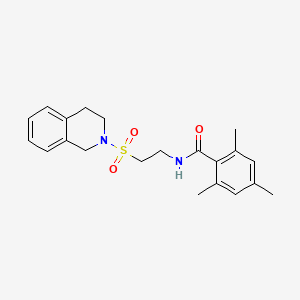

“2-Ethenylmorpholine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2411297-71-5 . It has a molecular weight of 227.18 . Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11NO.C2HF3O2/c1-2-6-5-7-3-4-8-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2; (H,6,7) .It is stored at a temperature of -10 degrees . TFA is a colorless liquid with a vinegar-like odor .

Aplicaciones Científicas De Investigación

Trifluoroacetic Acid in Organic Synthesis

Trifluoroacetic acid (TFA) is a significant compound in organic chemistry, known for its role in promoting bimolecular oxidative amidation of phenols, leading to higher yields and simplified purification procedures (Liang & Ciufolini, 2008). It serves as an efficient catalyst for the room-temperature synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles in aqueous media, showcasing its utility in eco-compatible synthesis processes (Mohammadizadeh & Taghavi, 2011). Additionally, TFA acts as an effective promoter for the direct synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts, highlighting its broad applicability and the convenience it brings to synthesis without the need for anion exchange steps (Carreras, Sandtorv, & Stuart, 2017).

Applications in Nanotechnology and Sensing

TFA has been utilized in the synthesis of aggregation-induced emission nanofibers, which function as effective dual sensors for detecting aromatic amine and acid vapors. This application demonstrates the versatility of TFA in materials science, particularly in the development of sensitive and efficient sensors for environmental monitoring (Xue et al., 2017).

Role in Analytical Chemistry

In analytical chemistry, TFA is used in derivatization techniques for the efficient conversion of carboxylic acids to their amide derivatives, facilitating their analysis through techniques such as gas chromatography. This application underscores TFA's importance in enhancing the analytical methodologies for environmental and pharmaceutical compounds (Ford, Burns, & Ferry, 2007).

Contributions to Peptide and Polymer Chemistry

TFA catalyzes reactions in peptide and polymer chemistry, exemplified by its role in the stereoselective synthesis and alkylation of N-Methylmorpholinium compounds. Such chemical processes are crucial for the development of novel compounds with potential applications in medicine and materials science (Krivokolysko et al., 2001).

Safety and Hazards

“2-Ethenylmorpholine;2,2,2-trifluoroacetic acid” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling . TFA is highly corrosive and harmful if inhaled .

Direcciones Futuras

Propiedades

IUPAC Name |

2-ethenylmorpholine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C2HF3O2/c1-2-6-5-7-3-4-8-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCDIRKDGYSZIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNCCO1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-[(4-methoxyphenyl)sulfonyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B2844209.png)

![1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2844218.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2844219.png)

![ethyl 2-[(3E)-morpholin-3-ylidene]acetate](/img/structure/B2844220.png)